molecular formula C7H14N2O B3153081 N-ethylpyrrolidine-2-carboxamide CAS No. 750514-83-1

N-ethylpyrrolidine-2-carboxamide

Cat. No.: B3153081
CAS No.: 750514-83-1
M. Wt: 142.2 g/mol
InChI Key: KACAMSDOZKVKNP-UHFFFAOYSA-N
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Description

N-Ethylpyrrolidine-2-carboxamide is a proline-derived chemical building block of significant interest in medicinal chemistry and antibiotic research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the fight against drug-resistant bacteria. Research indicates that pyrrolidine carboxamide scaffolds are central to the design of proline-rich antimicrobial peptide (AMP) mimics . These mimics are a promising strategy to overcome bacterial resistance, as they can exhibit potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus , with some derivatives showing minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL . Beyond antimicrobial applications, the pyrrolidine carboxamide pharmacophore has been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme is a validated target for antitubercular agents, making this compound series a promising starting point for developing new therapeutics against tuberculosis . The mechanism of action for these applications varies; while some derivatives disrupt bacterial membranes like natural AMPs , others act through specific enzyme inhibition to halt mycolic acid biosynthesis in mycobacteria . The compound is offered exclusively for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the specific safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-ethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACAMSDOZKVKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N Ethylpyrrolidine 2 Carboxamide

Reaction Mechanisms Governing Amide Formation and Transformation

The synthesis and transformation of N-ethylpyrrolidine-2-carboxamide are governed by well-established reaction mechanisms, primarily centered on the reactivity of the carboxylic acid derivative at the 2-position of the pyrrolidine (B122466) ring.

Amide Formation:

The most common route to this compound and its analogues involves the nucleophilic acyl substitution of an activated pyrrolidine-2-carboxylic acid derivative. A prevalent method starts with a protected amino acid, such as L-proline, which is first N-alkylated to form N-ethylpyrrolidine-2-carboxylic acid. This carboxylic acid is then activated, typically by converting it into an acyl chloride, which subsequently reacts with an amine.

One established synthetic pathway involves the following steps rroij.comresearchgate.net:

Activation of Carboxylic Acid: N-ethylpyrrolidine-2-carboxylic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to form the highly reactive intermediate, N-ethylpyrrolidine-2-carbonyl chloride. rroij.commasterorganicchemistry.com

Nucleophilic Attack: An amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. khanacademy.org

Elimination and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, neutralizes the resulting protonated amide to yield the final this compound product and an ammonium (B1175870) salt. khanacademy.org

Alternatively, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid without isolating an acyl chloride intermediate. masterorganicchemistry.comyoutube.com In this mechanism, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. youtube.com

Synthetic Route Reagents Mechanism Key Features
From Acyl Chloride1. SOCl₂ or PCl₅2. Amine (e.g., R-NH₂)Nucleophilic Acyl SubstitutionHigh reactivity; often proceeds at low temperatures; generates HCl as a byproduct. rroij.comkhanacademy.org
From Carboxylic Acid1. DCC or EDC2. Amine (e.g., R-NH₂)Dehydration/CondensationMilder conditions, suitable for sensitive substrates; forms a urea (B33335) byproduct. masterorganicchemistry.comyoutube.com
From Carboxylic Acid (Direct)1. Amine2. HeatThermal DehydrationRequires high temperatures; initially forms an ammonium carboxylate salt which then dehydrates. khanacademy.org

Amide Transformation:

The amide bond in this compound, while relatively stable, can undergo several characteristic transformations.

Hydrolysis: Like other amides, it can be hydrolyzed back to N-ethylpyrrolidine-2-carboxylic acid and the corresponding amine. This reaction can be promoted by either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Base-promoted hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion as the leaving group. libretexts.org

Reduction: The amide can be reduced to form a diamine, N-ethyl-2-(aminomethyl)pyrrolidine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which converts the carbonyl group into a methylene (B1212753) (CH₂) group. libretexts.org

Analysis of Electronic and Steric Effects on Compound Reactivity

The reactivity of this compound is significantly influenced by a combination of electronic and steric factors inherent to its structure.

Electronic Effects:

The defining electronic feature of the molecule is the amide functional group. Resonance delocalization of the nitrogen lone pair into the carbonyl group has several profound consequences masterorganicchemistry.com:

Reduced Basicity: The nitrogen atom of the amide is substantially less basic than the nitrogen of an amine because its lone pair is less available for protonation. The most basic site in an amide is typically the carbonyl oxygen.

Increased N-H Acidity: The delocalization of the nitrogen lone pair makes the amide N-H proton significantly more acidic than an amine N-H proton.

Planarity and Rotational Barrier: The C-N bond of the amide has considerable double-bond character, resulting in a high rotational barrier and a planar geometry for the atoms of the amide group (O=C-N-H). This planarity influences the molecule's conformation and how it interacts with other species.

The N-ethyl group attached to the pyrrolidine ring is an electron-donating group (inductive effect), which slightly increases the electron density and basicity of the tertiary amine nitrogen within the ring. This site can be readily protonated or act as a hydrogen bond acceptor.

Steric Effects:

Steric hindrance plays a crucial role in dictating the accessibility of the reactive sites.

The pyrrolidine ring , being a five-membered, non-planar ring, imposes conformational constraints. The substituent at the 2-position is in a sterically defined environment.

The N-ethyl group on the pyrrolidine ring adds steric bulk, which can influence the approach of reagents to the nearby amide group.

The substituent on the amide nitrogen (in derivatives) has a direct impact on reactivity. Bulky substituents can hinder the approach of nucleophiles or water to the carbonyl carbon, slowing down reactions like hydrolysis.

Structural Feature Electronic Effect Steric Effect Impact on Reactivity
Amide Carbonyl (C=O)Electron-withdrawing; site of nucleophilic attack.Partially shielded by pyrrolidine ring and N-substituents.Reactivity towards nucleophiles (e.g., H₂O, OH⁻) is modulated by steric access.
Amide Nitrogen (N-H)Lone pair delocalized; weakly basic.Planar geometry restricts conformation.Low basicity prevents self-reaction; N-H is a key H-bond donor. masterorganicchemistry.com
Pyrrolidine Nitrogen (N-Et)Electron-donating ethyl group; basic site.Ethyl group adds bulk.Acts as a base or H-bond acceptor; steric bulk can influence adjacent group reactivity.
Pyrrolidine RingSaturated alkyl structure.Creates a fixed, three-dimensional structure.Constrains the orientation of the carboxamide group, affecting its interaction with reagents.

Chemical Stability Studies under Defined Reaction Conditions

This compound is a chemically stable compound under standard ambient conditions of temperature and pressure. carlroth.comcarlroth.com Its stability is primarily dictated by the robustness of the amide bond, which is significantly less reactive than other acyl derivatives like acyl chlorides or anhydrides. However, its stability is compromised under specific chemical environments.

pH and Hydrolysis: The compound is most stable in neutral aqueous solutions. In the presence of strong acids or bases, the amide bond is susceptible to hydrolysis, a reaction that is significantly accelerated by heat. libretexts.org The rate of hydrolysis is dependent on both the pH and the temperature of the system.

Oxidizing Agents: While the pyrrolidine ring and ethyl group are saturated and relatively inert to mild oxidation, strong oxidizing agents can potentially lead to degradation of the molecule.

Thermal Stability: In the absence of reactive species like water, acid, or base, the compound exhibits good thermal stability. However, at very high temperatures, decomposition would be expected. For the related compound N-ethyl-2-pyrrolidone, vapors may form explosive mixtures with air upon heating. carlroth.com

The following table summarizes the expected stability and reactivity profile of this compound under various conditions, based on the general behavior of amides. rroij.comlibretexts.org

Condition Reagent(s) Expected Reactivity/Stability Primary Product(s) of Reaction
Neutral (pH ~7, 25°C)WaterStable; hydrolysis is extremely slow.N/A
Acidic (pH < 3, >80°C)H₃O⁺, HeatUnstable; undergoes acid-catalyzed hydrolysis.N-ethylpyrrolidine-2-carboxylic acid and an ammonium ion.
Basic (pH > 11, >80°C)OH⁻, HeatUnstable; undergoes base-promoted hydrolysis.N-ethylpyrrolidine-2-carboxylate salt and an amine.
ReducingLiAlH₄Unstable; undergoes reduction.N-ethyl-2-(aminomethyl)pyrrolidine.
Strong Oxidizerse.g., KMnO₄Potentially unstable; may lead to ring opening or other degradation.Complex mixture of oxidation products.

Intermolecular and Intramolecular Interactions Influencing Reactivity Profiles

The reactivity of this compound is not solely determined by its covalent structure but is also influenced by a network of weaker non-covalent interactions.

Intermolecular Interactions:

The most significant intermolecular force is hydrogen bonding . The amide group contains an excellent hydrogen bond donor (the N-H proton) and a strong hydrogen bond acceptor (the carbonyl oxygen). This leads to the formation of strong N-H···O=C hydrogen bonds between molecules, resulting in the creation of dimers or polymeric chains in the solid state or in non-polar solvents. mdpi.com

Influence on Reactivity: This strong association can decrease reactivity by sequestering the functional groups involved. For instance, the carbonyl oxygen's participation in a hydrogen bond can reduce its ability to accept a proton in an acid-catalyzed reaction. Similarly, the aggregation of molecules can sterically hinder the approach of a nucleophile to the carbonyl carbon.

Intramolecular Interactions:

Amide Resonance: As previously discussed, the resonance within the O=C-N system is the most dominant intramolecular electronic interaction. It enforces a planar geometry on the amide moiety and governs its electronic properties. masterorganicchemistry.com

Conformational Locks: The structure of the pyrrolidine ring and the steric bulk of the N-ethyl group can favor specific conformations (rotamers) around the C2-C(O) bond. In certain conformations, weak intramolecular interactions, such as C-H···O hydrogen bonds between the pyrrolidine ring protons and the carbonyl oxygen, may occur. These interactions can stabilize a particular conformation, thereby influencing the ground-state energy and the energy barrier to reaction. mdpi.com

The interplay of these non-covalent forces dictates the molecule's solubility, crystal packing, and the precise orientation it adopts when approaching a reactant or binding to a biological target.

Interaction Type Participating Groups Nature Potential Influence on Reactivity
Intermolecular H-BondingAmide (N-H) and Amide (C=O)Strong, directional attractionReduces accessibility of the carbonyl group; can raise the activation energy for hydrolysis or other reactions.
Intermolecular H-BondingPyrrolidine (N) and a donor (e.g., solvent)Moderate attractionCan influence solubility and the solvation shell around the molecule.
Intramolecular ResonanceO=C-N SystemElectronic delocalizationEnforces planarity of the amide group, restricting bond rotation and defining the group's geometry. masterorganicchemistry.com
Intramolecular Steric RepulsionN-ethyl group vs. amide groupRepulsive forceCan favor specific rotamers, influencing which face of the carbonyl is more accessible.

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethylpyrrolidine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative abundance of hydrogen and carbon atoms within a molecule. udsm.ac.tz

One-dimensional ¹H and ¹³C NMR spectra are essential for the primary confirmation of a molecule's structure. The chemical shifts (δ) in these spectra indicate the electronic environment of each nucleus, while spin-spin coupling in ¹H NMR reveals adjacent protons.

For the derivative 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each proton group. udsm.ac.tz The ethylamide group protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, characteristic of an ethyl group coupled to a nitrogen atom. udsm.ac.tz The protons of the pyrrolidine (B122466) ring produce a series of multiplets, while the chiral proton at the C2 position appears as a downfield doublet. udsm.ac.tz A broad signal corresponding to the amide (NH) proton is also observed. udsm.ac.tz

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The carbonyl carbon (C=O) of the amide group is typically observed as a downfield signal. udsm.ac.tz In the case of the synthesized derivative, the resonance of the carbonyl carbon was noted at 171.13 ppm. udsm.ac.tz This represents an upfield shift compared to its precursor, which is attributed to the lower electronegativity of the amide nitrogen compared to the ester oxygen in the precursor molecule. udsm.ac.tz Signals for the methyl and methylene carbons of the ethyl groups and the pyrrolidine ring carbons are also clearly resolved. udsm.ac.tz

Interactive Table 1: ¹H NMR Spectral Data for 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide in CDCl₃ udsm.ac.tz

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.15-1.18 t 3 H CH₃ (amine)
1.34-1.37 t 3 H CH₃ (imidazole)
1.86-1.90 m 2 H CH₂ (pyrrolidine)
2.27-2.31 m 2 H CH₂ (pyrrolidine)
2.43 s 3 H CH₃ (imidazole)
3.30-3.34 m 2 H CH₂ (pyrrolidine)
3.47-3.50 q 2 H CH₂ (amine)
3.98-4.02 q 2 H CH₂ (imidazole)
4.45-4.47 d 1 H CH (pyrrolidine)

Interactive Table 2: ¹³C NMR Spectral Data for 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide in CDCl₃ udsm.ac.tz

Chemical Shift (δ, ppm) Assignment
13.87 CH₃ (imidazole)
14.74 CH₃ (amine)
25.10 CH₂ (pyrrolidine)
31.06 CH₂ (pyrrolidine)
34.61 CH₂ (amine)
41.52 CH₂ (imidazole)
50.36 CH₂ (pyrrolidine)
62.15 CH (pyrrolidine)
123.13 C (imidazole)
130.01 C (imidazole)
145.42 C (imidazole)

Distortionless Enhancement by Polarization Transfer (DEPT) 135 spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT 135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed. This information is crucial for the unambiguous assignment of signals in the ¹³C NMR spectrum. For the derivative 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, DEPT 135 analysis was used to confirm the assignments of the various carbon signals, corroborating the structural data obtained from ¹H and ¹³C NMR. udsm.ac.tzresearchgate.netbohrium.com

While specific 2D NMR experimental data for N-ethylpyrrolidine-2-carboxamide or its derivatives were not available in the consulted resources, these techniques are indispensable for complete structural elucidation. Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would provide definitive evidence of atomic connectivity.

COSY spectra reveal proton-proton (¹H-¹H) couplings, allowing for the mapping of entire spin systems within the molecule, such as the interconnected protons of the pyrrolidine ring and the ethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on protons that are close in space, which is critical for determining the three-dimensional structure and preferred conformation of the molecule.

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. In the analysis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, the FTIR spectrum confirmed the presence of key functional groups. udsm.ac.tzresearchgate.net Specifically, characteristic absorption bands for the amide N-H and carbonyl (C=O) groups were observed, confirming the successful formation of the amide bond during synthesis. researchgate.net While the precise wavenumbers were not detailed in the available literature, amide C=O stretching vibrations typically appear in the region of 1630-1680 cm⁻¹, and N-H stretching is observed around 3300 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and creating a unique "molecular fingerprint." Although specific Raman data for this compound or its derivatives were not found in the search results, this technique can be used to characterize polymorphic forms and provide detailed structural information. google.comgoogleapis.com For this class of compounds, Raman spectroscopy would be expected to show characteristic bands for the C-H, C-N, and C-C skeletal vibrations, further confirming the molecular structure.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with separation techniques like liquid chromatography, its power is significantly enhanced, allowing for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a novel compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure m/z values to four or more decimal places. This high precision allows for the calculation of an exact mass that can be matched against a theoretical value derived from the isotopic masses of the constituent atoms.

For this compound, the molecular formula is C₇H₁₄N₂O. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined exact mass of the protonated molecule, [M+H]⁺, would be compared to this theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned chemical formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₇H₁₄N₂O
Monoisotopic Mass 142.11061 Da
Theoretical [M+H]⁺ 143.11842 Da
Theoretical [M+Na]⁺ 165.09981 Da

| Theoretical [M+K]⁺ | 181.07375 Da |

This table contains theoretically calculated values.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection prowess of mass spectrometry. uark.edu It is routinely used to assess the purity of a synthesized compound and to analyze reaction mixtures.

In the context of this compound, a sample would be injected into an LC system, typically a reverse-phase column (e.g., C18). The components of the sample are separated based on their polarity, with different compounds eluting at distinct retention times. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass spectrometer then detects the m/z of the ions.

A purity assessment by LC-MS would ideally show a single major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum showing a dominant ion for this compound (e.g., m/z 143.12 for [M+H]⁺). The presence of other peaks would indicate impurities, which can be tentatively identified by their m/z values. This technique is crucial for monitoring the progress of a synthesis and for ensuring the quality of the final product. nih.gov

Table 2: Illustrative LC-MS Data for a Hypothetical Sample Analysis

Retention Time (min) Major Ion (m/z) Proposed Identity Purity (%)
1.5 86.09 Proline (starting material) 1.2
3.8 143.12 This compound 98.5

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography and Electron Diffraction

While mass spectrometry confirms the molecular formula, diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. These methods are unparalleled for determining the absolute structure, conformation, and intermolecular interactions of a molecule.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure of a compound. ub.edu The technique requires growing a well-ordered single crystal (typically > 0.1 mm). This crystal is then irradiated with a monochromatic X-ray beam, which diffracts in a unique pattern based on the crystal's internal lattice structure.

By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision. For a chiral molecule like this compound (which is derived from L- or D-proline), SCXRD can determine the absolute configuration by analyzing anomalous dispersion effects, often quantified by the Flack parameter. researchgate.net A successful SCXRD experiment provides unambiguous proof of molecular connectivity, conformation, and stereochemistry. nih.govresearchgate.net

A significant challenge in SCXRD is the requirement for large, high-quality crystals, which can be difficult to grow. Micro-Electron Diffraction (MicroED) has emerged as a revolutionary alternative that can determine high-resolution structures from nanocrystals or microcrystalline powders, samples far too small for X-ray methods. nih.govbohrium.comfrontiersin.org

MicroED is a cryo-electron microscopy (cryo-EM) method where a slurry of microcrystals is applied to a TEM grid and flash-frozen. nih.govscispace.com Diffraction data is collected by continuously rotating a crystal in a nanometer-sized electron beam. nih.gov Because electrons interact with matter much more strongly than X-rays, even sub-micron sized crystals produce strong diffraction data. webflow.io This technique has proven invaluable in the pharmaceutical industry for the rapid structural elucidation of active pharmaceutical ingredients and their intermediates directly from powder samples. nih.govnih.gov For this compound, MicroED could provide a complete crystal structure even if only a microcrystalline powder is available. nih.gov

Table 3: Representative Crystallographic Data Parameters Obtained from Diffraction Studies

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry elements of the unit cell (e.g., P2₁)
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
Z Number of molecules per unit cell
R1 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

| Flack Parameter | A value used to determine the absolute configuration of a chiral structure |

This table lists typical parameters reported in a crystallographic study.

Once the crystal structure is determined, Hirshfeld surface analysis can be performed to visualize and quantify the intermolecular interactions that govern the crystal packing. nih.gov The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like the distance from the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" is generated. nih.gov This plot provides a quantitative summary of all intermolecular contacts. For this compound, this analysis would reveal the nature and prevalence of hydrogen bonds (e.g., N-H···O=C), van der Waals forces, and other short contacts (e.g., H···H, C···H), offering deep insight into the supramolecular architecture. nih.govbohrium.comresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Proline

Computational Chemistry and Molecular Modeling Studies of N Ethylpyrrolidine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. For N-ethylpyrrolidine-2-carboxamide, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and thermodynamic properties.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations for the molecule. The output of these calculations provides key energetic and structural parameters. Although specific data for this compound is not published, a hypothetical output for its thermodynamic properties at a standard temperature and pressure is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Thermodynamic Properties of this compound from DFT Calculations

Property Hypothetical Value Units
Total Energy -478.987 Hartrees
Enthalpy -478.854 Hartrees
Gibbs Free Energy -478.912 Hartrees

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from DFT calculations.

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. wikipedia.orgnih.gov

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO would be distributed over the electrophilic centers. Analysis of the HOMO-LUMO gap would provide insights into its potential reactivity in various chemical reactions. nih.gov Table 2 presents hypothetical energy values for the frontier orbitals of this compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Hypothetical Energy (eV)
HOMO -6.78
LUMO -0.25

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. MEP maps are color-coded to indicate different potential regions: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen and the hydrogens of the ethyl group. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Application of Force Fields for Dynamic Behavior Simulation

Molecular dynamics simulations of this compound would utilize a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. Force fields like AMBER, CHARMM, or GROMOS are commonly used for biomolecules and organic compounds. These force fields model the molecule as a collection of atoms connected by bonds, with parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

The simulation would solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the molecule moves and changes conformation over time in a given environment (e.g., in a solvent like water).

Investigation of Conformational Preferences and Intramolecular Interactions

Due to the flexibility of the pyrrolidine (B122466) ring and the ethyl group, this compound can exist in various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

The analysis of the simulation trajectory would reveal key intramolecular interactions, such as hydrogen bonds or steric clashes, that govern its conformational preferences. For instance, the orientation of the ethyl group relative to the pyrrolidine ring and the planarity of the amide bond would be critical aspects to investigate. This analysis provides a dynamic picture of the molecule's structure that complements the static view from quantum chemical calculations.

In Silico Prediction of Chemical Interactions

In silico techniques are instrumental in predicting how a molecule might behave in a biological system, thereby guiding further experimental research. These methods are broadly categorized into molecular modeling and data modeling. nih.gov Molecular modeling, which includes molecular docking and molecular dynamics, relies on the three-dimensional structures of molecules to predict interactions. nih.gov

Molecular Docking for Binding Mode Analysis with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is crucial for understanding the binding mode and affinity of a ligand to a protein target. For a compound like this compound, molecular docking studies would be essential to identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. However, at present, there are no published studies detailing the molecular docking of this compound with any specific target molecules.

Theoretical ADMET Studies for Compound Prioritization

The prediction of ADMET properties is a critical step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. mdpi.com These in silico predictions can assess properties like solubility, permeability across biological membranes, metabolic stability, and potential toxicities. mdpi.com While numerous web-based tools and software packages are available for ADMET prediction nih.govmdpi.com, specific theoretical ADMET studies for this compound have not been reported in the reviewed literature. Such studies would be valuable in prioritizing this compound for further development by providing insights into its potential as a drug-like molecule.

Structure Activity Relationship Sar Studies in the Context of N Ethylpyrrolidine 2 Carboxamide

Systematic Chemical Modification of the N-ethylpyrrolidine-2-carboxamide Core and Side Chains

The core of this compound consists of a pyrrolidine (B122466) ring with an ethyl group attached to the nitrogen atom (N-1 position) and a carboxamide group at the 2-position. SAR studies have primarily focused on modifying the substituent attached to the carboxamide nitrogen, as well as alterations to the pyrrolidine ring itself.

One area of investigation has been the synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives to evaluate their anticonvulsant activity. In these studies, the N-ethyl group is replaced by various substituted phenyl rings. The synthesis typically involves the reaction of pyrrolidine-2-carbonyl chloride with different substituted anilines. rroij.comrroij.com This approach allows for the exploration of a wide range of electronic and steric effects on the molecule's activity.

In a broader context of pyrrolidine-containing compounds, SAR studies have also explored the impact of different substituents on the pyrrolidine ring itself. For instance, in the development of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a series of pyrrolidine carboxamides were identified and optimized. nih.gov This optimization process involved the iterative synthesis of microtiter libraries with diverse substituents on the pyrrolidine scaffold to enhance potency. nih.gov

The following table summarizes the anticonvulsant activity of a series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives, demonstrating the impact of modifying the side chain attached to the carboxamide nitrogen.

Elucidation of Structural Determinants for Chemical Activity

Through systematic modifications, key structural features that determine the chemical and biological activity of pyrrolidine-2-carboxamide (B126068) derivatives have been identified.

For anticonvulsant activity in the N-(substituted phenyl)pyrrolidine-2-carboxamide series, the nature and position of the substituent on the phenyl ring are critical. Derivatives with electron-withdrawing groups, such as a 4-chloro or 4-nitro substituent, on the phenyl ring demonstrated the highest activity in the maximal electroshock seizure (MES) test. rroij.comrroij.com In contrast, compounds with an unsubstituted phenyl ring or those with an electron-donating group like a 4-methoxy group were found to be inactive. rroij.com This suggests that the electronic properties of the side chain play a significant role in the anticonvulsant profile.

The position of the substituent on the phenyl ring also influences activity. Good to moderate protection was observed with chloro or nitro groups at the 2-position, indicating that while the para-position is optimal, the ortho-position can also confer activity. rroij.com

In the context of other biological targets, such as the inhibition of enoyl acyl carrier protein reductase (InhA), the potency of pyrrolidine carboxamides was significantly improved through optimization of the substituents on the pyrrolidine ring. nih.gov This highlights that for different biological activities, different parts of the this compound scaffold may be of primary importance for interaction with the target.

The following table illustrates the impact of phenyl ring substitutions on the anticonvulsant activity of N-aryl-pyrrolidine-2-carboxamides.

Mechanistic Insights Derived from SAR Analysis

SAR studies on pyrrolidine-based compounds, particularly those with anticonvulsant properties, have provided insights into their potential mechanisms of action. Although direct mechanistic studies on this compound are limited, data from structurally related compounds suggest interactions with neuronal voltage-gated ion channels. nih.govnih.gov

Hybrid anticonvulsants based on a pyrrolidine-2,5-dione scaffold, which shares the pyrrolidine ring with this compound, have been shown to exert their effects through modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov The analysis of various derivatives in this class revealed that their anticonvulsant activity is likely due to the inhibition of these channels. nih.govnih.gov For example, in a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, the most promising compounds exhibited a balanced inhibition of both sodium and calcium channels. nih.gov

The structure-activity relationship of these compounds indicated that the nature of the substituent on the pyrrolidine nitrogen and at other positions on the ring system influences the interaction with these ion channels. nih.gov This suggests that the anticonvulsant activity observed in N-(substituted phenyl)pyrrolidine-2-carboxamides may also be mediated by similar mechanisms. The electronic properties of the substituted phenyl ring could influence the binding affinity of the molecule to these ion channels, thereby modulating their function and preventing seizure propagation. rroij.comrroij.com

Furthermore, the acetamide (B32628) moiety, which is a key feature of this compound, has been identified in other series of anticonvulsants as being important for activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) tests, hinting at a broader role for this functional group in anticonvulsant action. nih.gov

Stereochemical Influences on Chemical Properties and Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound, which has a stereocenter at the 2-position of the pyrrolidine ring. The spatial arrangement of substituents around this chiral center can significantly affect the molecule's interaction with its biological target.

Studies on related pyrrolidine carboxamide derivatives have demonstrated that often only one enantiomer is biologically active. nih.gov For instance, in a series of pyrrolidine carboxamides developed as inhibitors of InhA, the resolution of racemic mixtures revealed that the inhibitory activity was confined to a single enantiomer. nih.gov This highlights the stereospecificity of the interaction between the small molecule and the enzyme's binding site.

The conformation of the pyrrolidine ring, which is influenced by the substituents, is also a critical factor. The non-planar, "puckered" nature of the pyrrolidine ring means that substituents can adopt different spatial orientations, which can lead to different biological profiles due to altered binding modes with target proteins. nih.gov

Advanced Separation and Purification Techniques for N Ethylpyrrolidine 2 Carboxamide

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of a wide range of pharmaceutical compounds, including pyrrolidine (B122466) derivatives. Its versatility allows for application in both quantitative analysis and for isolating material for further study.

Developing a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation. europa.eu The goal is to obtain good resolution between the target compound and any impurities or other components in the sample, with acceptable peak shape and analysis time. europa.eu

For pyrrolidine-based compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. A typical method for a related compound, (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide, utilizes a C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol (B1196071) activity. sielc.compensoft.net The mobile phase often consists of an aqueous component (water with a pH modifier like phosphoric acid or formic acid) and an organic modifier (typically acetonitrile (B52724) or methanol). sielc.comnih.gov

The method development process includes:

Column Selection: Choosing a stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) that provide the best selectivity for the target analyte and impurities. nih.gov

Mobile Phase Optimization: Adjusting the ratio of organic modifier to the aqueous phase, the type of modifier, and the pH of the aqueous phase to fine-tune the retention and selectivity. pensoft.net For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.com

Parameter Adjustment: Optimizing flow rate and column temperature to improve efficiency and reduce run time. researchgate.net

Validation of the developed method is crucial and is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov These scalable methods can be adapted from analytical-scale for quantification to preparative-scale for isolating impurities or the main compound. sielc.com

Table 1: Example HPLC Method Parameters for a Related Pyrrolidine Compound

Parameter Condition Source
Compound (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide sielc.com
Column Newcrom R1 (Reverse Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detection Not specified, but MS-compatible with formic acid sielc.com

| Application | Analytical, Preparative, Pharmacokinetics | sielc.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology offers dramatic improvements in resolution, sensitivity, and speed of analysis. For complex separations where N-ethylpyrrolidine-2-carboxamide or its derivatives are present alongside closely related isomers or impurities, UHPLC can provide the necessary resolving power.

The key advantages of UHPLC include:

Enhanced Resolution: Smaller particles lead to higher separation efficiency, allowing for the baseline separation of components that may co-elute in a standard HPLC system.

Increased Speed: The high efficiency allows for the use of shorter columns and/or higher flow rates, significantly reducing analysis times without sacrificing resolution. An analysis that takes 20-30 minutes on an HPLC system can often be completed in under 5 minutes with UHPLC.

Higher Sensitivity: Sharper, narrower peaks result in greater peak height and a better signal-to-noise ratio, improving detection and quantification limits.

The transition from HPLC to UHPLC is straightforward for many methods. For instance, methods developed on HPLC columns with 3 µm or 5 µm particles can often be transferred to UHPLC systems using columns with smaller particles (e.g., < 2 µm) to achieve faster analysis times. sielc.com This speed is particularly advantageous in high-throughput screening environments common in drug discovery and quality control. researchgate.net

Gas Chromatography (GC) for Volatile Components

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For this compound and related structures like N-ethyl-2-pyrrolidone (NEP), GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective analytical method. researchgate.netepa.gov

A typical GC-MS method for determining N-ethyl-2-pyrrolidone in complex matrices like liquid pesticide formulations or leather involves several key steps: researchgate.netepa.gov

Sample Preparation: The sample is often diluted with a suitable solvent, such as ethyl acetate or methanol (B129727). researchgate.net

Extraction/Cleanup: A Solid-Phase Extraction (SPE) step is frequently necessary to remove non-volatile matrix components and interferences that could contaminate the GC system. researchgate.netresearchgate.net Oasis HLB cartridges are effective for this purpose, retaining the polar analytes while allowing interfering substances to be washed away. researchgate.net

GC Separation: The cleaned-up extract is injected into the GC. A capillary column, such as a DB-1701 or an HP-1, is used to separate the target analytes from other volatile components based on their boiling points and interactions with the stationary phase. researchgate.netresearchgate.net

MS Detection: The mass spectrometer detects and quantifies the separated components. It provides high selectivity and allows for positive identification based on the mass spectrum of the molecule. epa.gov

The method is validated for linearity, precision, and accuracy, with limits of detection for NEP reported as low as 0.1 mg/kg in leather samples. epa.gov

Table 2: Example GC-MS Method Parameters for N-Ethyl-2-pyrrolidone

Parameter Condition Source
Analyte N-Ethyl-2-pyrrolidone (NEP) epa.gov
Technique Gas Chromatography-Mass Spectrometry (GC-MS) epa.gov
Sample Prep Extraction with methanol, ultrasonic bath epa.gov
Linear Range 0.5 - 100 mg L-1 epa.gov
Limit of Detection (LOD) 0.1 mg/kg epa.gov

| Mean Recovery | 98.5% - 105.2% | epa.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. teledynelabs.com SFC is considered a hybrid of gas and liquid chromatography, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid. teledynelabs.com This results in fast, efficient separations with lower backpressure than HPLC. researchgate.net

SFC has emerged as a powerful tool in pharmaceutical analysis for several reasons:

"Green" Technology: The primary mobile phase component, CO2, is non-toxic and readily available, making SFC more environmentally friendly than normal-phase HPLC, which uses large volumes of organic solvents. teledynelabs.com

High Throughput: The low viscosity of the mobile phase allows for very high flow rates, leading to rapid analyses and purifications. researchgate.net

Broad Applicability: By adding a small amount of a polar organic solvent (a "modifier"), such as methanol, the solvating power of the CO2 can be tuned to separate a wide range of compounds, from nonpolar to polar. mdpi.com

Chiral Separations: SFC is particularly well-suited for chiral separations, often providing better and faster results than HPLC.

In pharmaceutical method development, SFC on a 2-ethylpyridine (B127773) column has been optimized by adjusting the ratio of modifiers like methanol and acetonitrile, along with additives such as formic acid, to separate a diverse set of acidic, basic, and neutral drugs. nih.gov While specific applications for this compound are not extensively documented, the physicochemical properties of this compound make it an ideal candidate for analysis by SFC, especially for chiral purity determination or high-throughput screening. researchgate.net

Countercurrent Chromatography Techniques

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. Instead, it relies on partitioning the analyte between two immiscible liquid phases (a stationary phase and a mobile phase) within a column system, minimizing the risk of irreversible adsorption of the sample. nih.gov

Centrifugal Countercurrent Chromatography, also known as Centrifugal Partition Chromatography (CPC), is a highly effective preparative technique for isolating target compounds from complex natural product extracts. nih.govnih.gov This technique has been successfully applied to isolate N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs) from white tea. nih.govresearchgate.net

In this application, CCC was used as a crucial pre-fractionation step. Due to the complexity of the tea extract and the presence of high-concentration compounds with similar HPLC retention times, direct purification by preparative HPLC was challenging. nih.gov CCC allowed for the initial separation and concentration of the low-abundance EPSF compounds. nih.gov

The process involved:

Solvent System Selection: The success of a CCC separation is highly dependent on the choice of the biphasic solvent system. The partition ratio (K) of the target compounds should ideally be between 0.5 and 2.0. For the isolation of EPSFs, systems composed of n-hexane-ethyl acetate-methanol-water and n-hexane-ethyl acetate-acetonitrile-water were evaluated. nih.govmdpi.com

Separation Protocol: A large amount of the crude extract (e.g., 500 mg) was subjected to CCC separation. nih.gov The fractions were collected and analyzed offline by LC-MS to identify those containing the target compounds. nih.gov

Final Purification: The enriched fractions from the CCC were then further purified using semi-preparative reversed-phase HPLC to isolate the pure compounds. nih.govresearchgate.net

This two-step approach, combining the high loading capacity of CCC with the high resolution of HPLC, is a powerful strategy for purifying challenging target molecules like this compound derivatives from intricate biological matrices. nih.gov

Table 3: Biphasic Solvent Systems Used in CCC for N-ethyl-2-pyrrolidinone Derivatives

System Number Solvent System Composition (v/v/v/v) Application Source
1 n-Hexane-ethyl acetate-methanol-water (1:5:1:5) Isolation of N-ethyl-2-pyrrolidinone-substituted flavanols nih.govnih.gov

| 2 | n-Hexane-ethyl acetate-acetonitrile-water (0.7:3.0:1.3:5.0) | Isolation of N-ethyl-2-pyrrolidinone-substituted flavanols | nih.govnih.gov |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that utilizes a strong centrifugal force to hold a liquid stationary phase while a liquid mobile phase is passed through it. wikipedia.orgrotachrom.com This method obviates the need for a solid support, which can be advantageous in preventing the irreversible adsorption of certain compounds. mdpi.com The separation in CPC is based on the differential partitioning of solutes between the two immiscible liquid phases, governed by their partition coefficient (Kd). rotachrom.com The versatility of CPC allows for operation in either ascending or descending mode, enabling the efficient separation of a wide array of compounds. rotachrom.com

A notable application of CPC in separating structurally related compounds involves the isolation of N-Ethyl-2-pyrrolidinone-substituted flavanols from white tea. nih.gov In one study, two different biphasic solvent systems were successfully employed for the pre-fractionation of these complex molecules. nih.gov The selection of an appropriate solvent system is a critical parameter for achieving optimal separation in CPC.

Table 1: Biphasic Solvent Systems for CPC Separation of N-Ethyl-2-pyrrolidinone Analogs nih.gov

Solvent SystemComposition (v/v/v/v)
System 1n-hexane:ethyl acetate:methanol:water
1:5:1:5
System 2n-hexane:ethyl acetate:acetonitrile:water
0.7:3.0:1.3:5.0

The use of these systems in CPC, followed by further purification steps including size-exclusion and semi-preparative reversed-phase liquid chromatography, yielded the target compounds with purities exceeding 95%. nih.gov This demonstrates the potential of CPC as a powerful tool for the initial purification of mixtures containing this compound and its derivatives. The high recovery rate associated with CPC makes it a particularly suitable technique for the isolation of alkaloids and other nitrogen-containing compounds that may exhibit strong interactions with solid stationary phases. mdpi.com

Thin-Layer Chromatography (TLC) and Column Chromatography for Mixture Component Isolation

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the separation and isolation of individual components from a mixture.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and sensitive method for the qualitative analysis of mixtures and for monitoring the progress of reactions and separations. It involves a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel, coated on a flat carrier. The separation is achieved by the differential migration of the components of a mixture as a mobile phase moves up the plate by capillary action.

In the context of separating compounds with structural similarities to this compound, TLC plays a crucial role in the initial assessment of a sample's composition and in the development of conditions for larger-scale separations. For instance, in the analysis of N-Ethyl-2-pyrrolidinone-substituted flavanols, TLC was used in conjunction with LC-ESI-MS to analyze the fractions obtained from liquid-liquid partitioning. nih.gov The choice of the mobile phase is critical for achieving good separation, and various solvent systems can be employed depending on the polarity of the target compounds.

Column Chromatography is a preparative technique used to purify individual compounds from a mixture. It operates on the same principle as TLC, but on a larger scale, with the stationary phase packed into a vertical glass column. The mixture is applied to the top of the column, and the eluent (mobile phase) is passed through the column, carrying the components with it at different rates.

The purification of derivatives of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) has been successfully achieved using column chromatography on silica gel. researchgate.net In this process, a solvent system of ethyl acetate/petroleum ether/triethylamine (1:1:0.04) was used as the eluent to isolate the desired product after a chemical reaction. researchgate.net This example highlights the utility of column chromatography for obtaining pure samples of pyrrolidine derivatives from reaction mixtures.

Table 2: Chromatographic Conditions for the Separation of Pyrrolidine Derivatives

TechniqueStationary PhaseMobile Phase/EluentApplicationReference
Thin-Layer ChromatographySilica GelNot specified in detail for direct analysis of the target compound, but used for fraction analysis.Analysis of N-Ethyl-2-pyrrolidinone-substituted flavanol fractions. nih.gov
Column ChromatographySilica GelEthyl acetate/Petroleum ether/Triethylamine (1:1:0.04)Purification of benzenesulfonamide (B165840) derivatives of 2-(aminomethyl)-1-ethylpyrrolidine. researchgate.net

The successful application of these chromatographic techniques to compounds structurally analogous to this compound underscores their importance in the isolation and purification of this specific molecule. The selection of appropriate stationary and mobile phases, based on the polarity and chemical nature of the target compound and its impurities, is paramount for achieving high-purity samples suitable for further analysis and application.

Chemical Applications and Industrial Relevance of N Ethylpyrrolidine 2 Carboxamide

Role as Chemical Intermediates in Organic Synthesis

The primary and most established role of N-ethylpyrrolidine-2-carboxamide and its structural analogs is as a versatile intermediate or building block in organic synthesis. The pyrrolidine-2-carboxamide (B126068) scaffold is a common feature in many biologically active molecules, and by modifying this core structure, chemists can synthesize a diverse range of novel compounds.

The synthesis process often involves the amidation of a proline derivative. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized by reacting the corresponding acid with various amines. nih.govrroij.com This highlights the utility of the carboxamide group as a key reactive site for building more complex molecules. These derivatives have been investigated for a range of pharmacological activities, including potential anticonvulsant properties. rroij.comresearchgate.net Research has shown that attaching different substituted phenyl groups, such as 4-nitrophenyl or 4-chlorophenyl, to the carboxamide nitrogen can significantly influence the biological activity of the resulting compound. rroij.com

The synthesis of these complex molecules underscores the importance of the parent carboxamide structure as a foundational intermediate. The following table provides examples of how related pyrrolidine-2-carboxamide and indole-2-carboxamide structures are used as intermediates to create more complex derivatives.

Table 1: Examples of Pyrrolidine-2-Carboxamide Derivatives in Organic Synthesis

Starting Intermediate Reagent Resulting Compound Application/Research Area
1H-indole-2-carboxylic acid 4-aminophenol N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide Synthesis of TRPV1 Agonists mdpi.com
1H-indole-2-carboxylic acid Benzylamine N-Benzyl-1H-indole-2-carboxamide Synthesis of TRPV1 Agonists mdpi.com
L-proline derivative 4-chloroaniline N-(4-chlorophenyl) pyrrolidine-2-carboxamide Anticonvulsant Agent Research rroij.comresearchgate.net
L-proline derivative 4-nitroaniline N-(4-nitrophenyl) pyrrolidine-2-carboxamide Anticonvulsant Agent Research rroij.comresearchgate.net

Applications in Polymer Chemistry and Material Science

While direct, large-scale applications of this compound in material science are not extensively documented, its structural motifs are relevant to polymer chemistry. Monomers containing pyrrolidine (B122466) or pyrrolidone rings are used to create polymers with unique properties.

A notable example is the synthesis of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA), a cationic, non-crosslinked polymer. mdpi.com This polymer is synthesized via free-radical polymerization of monomers containing the N-ethyl pyrrolidine structure. mdpi.com Such polymers have been evaluated as advanced polymeric vehicles for delivering miRNA to neural cells, showcasing a high-value application in the biomedical materials field. mdpi.com

Furthermore, derivatives of the structurally related compound N-ethyl-2-pyrrolidone (NEP) are used as plasticizers, stabilizers, and specialty ink components. atamankimya.com This suggests that this compound, with its similar polar structure, could be explored for its potential to act as a monomer or an additive in the formulation of advanced polymers and functional materials.

Use as Solvents or Extractants in Chemical Processes (drawing parallels with related compounds like N-ethyl-2-pyrrolidone)

This compound shares significant structural similarity with N-ethyl-2-pyrrolidone (NEP), a well-established industrial solvent. basf.com NEP is a highly polar, aprotic organic solvent that is completely miscible with water and most organic solvents. basf.comgoogle.comgoogle.com These properties have led to its widespread use as a replacement for N-Methylpyrrolidone (NMP), particularly in the coatings industry, industrial cleaning applications, and the electronics and pharmaceutical sectors. atamankimya.combasf.comatamanchemicals.com

Key industrial applications of NEP include:

Extraction: It is used in the petrochemical industry to recover hydrocarbons such as 1,3-butadiene (B125203) and acetylene. atamanchemicals.com

Gas Treatment: It can be used to absorb hydrogen sulfide (B99878) from sour gas streams. atamanchemicals.com

Polymer Processing: It serves as a solvent for a wide range of polymers and resins, including in the surface treatment of textiles and plastics. atamankimya.comatamanchemicals.com

Given that this compound replaces the ketone group of NEP with a carboxamide group—another highly polar functional group—it is expected to exhibit similar solvent characteristics. It would likely be a polar, aprotic solvent with a high boiling point and good solvency for polar and nonpolar compounds. The presence of the amide group could also make it a candidate for selective extraction processes, as amide-containing compounds have been successfully used as extractants for metals like nickel and cobalt. researchgate.net

The following table compares the known properties of N-ethyl-2-pyrrolidone (NEP) with the expected properties of this compound, illustrating their potential for similar applications.

Table 2: Comparison of Solvent Properties

Property N-ethyl-2-pyrrolidone (NEP) This compound
CAS Number 2687-91-4 haz-map.com 750514-83-1 bldpharm.com
Molecular Formula C₆H₁₁NO haz-map.com C₇H₁₄N₂O
Key Functional Group Lactam (cyclic amide/ketone) Carboxamide
Polarity High, Aprotic basf.comgoogle.com Expected to be High, Aprotic
Water Miscibility Completely Miscible google.comgoogle.com Expected to be Miscible
Primary Use Industrial Solvent, Extractant google.comatamanchemicals.com Primarily a Synthetic Intermediate rroij.com

| Boiling Point | ~212 °C google.com | Data not widely available |

Considerations for Green Chemistry in Industrial Production

Green chemistry principles encourage the design of chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency. In the context of producing this compound, several factors are relevant.

Typical synthetic routes involve the amidation of a carboxylic acid, often using reagents that can generate stoichiometric waste. nih.gov A key focus of green chemistry would be the development of catalytic methods for this transformation, which would improve atom economy and reduce the environmental burden of the process.

The choice of solvents is another critical consideration. While syntheses have been reported using solvents like dichloromethane, green chemistry principles would push for the use of safer, more environmentally benign alternatives. nih.gov

Perhaps the most significant green chemistry driver for the use of compounds like this compound is the broader trend of solvent replacement. The industry is actively seeking alternatives to solvents like N-Methylpyrrolidone (NMP) due to its classification as a reproductive toxicant. google.comhaz-map.com N-ethyl-2-pyrrolidone (NEP) is already established as a safer alternative to NMP. google.comatamanchemicals.com Following this logic, this compound could be a subject of future research as a potentially "greener" solvent, provided its toxicological and ecotoxicological profiles are favorable. The development of an efficient, low-waste industrial synthesis would be a prerequisite for its adoption in large-scale applications.

Q & A

Q. What are the common synthetic routes for N-ethylpyrrolidine-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting pyrrolidone derivatives with ethylamine or hydroxyethylamine under controlled conditions. For example, a two-step process may include:

Acylation : Reacting pyrrolidine-2-carboxylic acid with ethyl chloroformate to form the ethyl ester intermediate.

Amidation : Treating the intermediate with ethylamine in the presence of a coupling agent (e.g., HATU or DCC) to yield the final product.
Continuous flow reactors and HPLC purification are recommended to enhance yield (≥85%) and purity (≥98%) .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use 1H/13C NMR spectroscopy to verify the pyrrolidine ring conformation and substituent positions. Key signals include:
  • Pyrrolidine ring protons : δ 1.8–2.2 ppm (multiplet for CH₂ groups).
  • Amide carbonyl : δ 170–175 ppm in 13C NMR.
    Infrared spectroscopy (IR) can confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC with UV detection (λ = 210–220 nm) using a C18 column (acetonitrile/water gradient) resolves impurities.
  • Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically >200°C.
  • Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic degradation, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme vs. cell-based models). To address this:
  • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Structural analogs : Compare activity of N-ethyl vs. N-hydroxyethyl derivatives to isolate substituent effects. For example, replacing the ethyl group with a hydroxyethyl moiety (as in ) may alter hydrogen bonding with target enzymes .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS applications?

  • Methodological Answer :
  • LogP modulation : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~1.5 to <0.5, enhancing blood-brain barrier penetration.
  • Pro-drug approaches : Mask the amide with ester groups (e.g., ethyl ester) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo.
  • In vitro ADME assays : Use Caco-2 cell permeability models and cytochrome P450 inhibition screens to prioritize candidates .

Q. How can computational methods guide the design of this compound analogs with enhanced selectivity?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with target receptors (e.g., AT₁ angiotensin receptors) using software like AutoDock Vina. Focus on key residues (e.g., Tyr113 for hydrogen bonding).
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify substituents that minimize off-target interactions (e.g., with ACE enzymes).
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity trends .

Data Contradiction Analysis

Q. Why do some studies report conflicting enzymatic inhibition potencies for this compound?

  • Methodological Answer : Contradictions may stem from:
  • Enzyme source variability : Recombinant vs. tissue-extracted enzymes (e.g., differences in post-translational modifications).
  • Assay conditions : pH (7.4 vs. 6.8) or ionic strength alters ionization states.
  • Resolution : Standardize protocols (e.g., IC₅₀ determination via fluorogenic substrates) and report Ki values with 95% confidence intervals .

Experimental Design Recommendations

Parameter Recommendation Reference
Synthetic Yield Use continuous flow reactors for >90% yield
Purity HPLC with dual-wavelength detection (210/254 nm)
Stability Testing Conduct under nitrogen atmosphere to prevent oxidation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-ethylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethylpyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.